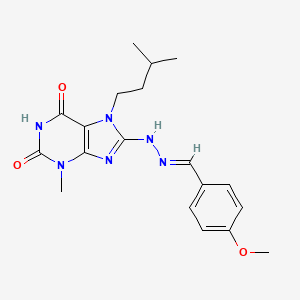![molecular formula C16H12N4O2S B11985207 Benzaldehyde [4-(3-nitrophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11985207.png)
Benzaldehyde [4-(3-nitrophenyl)-1,3-thiazol-2-yl]hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzaldehyde [4-(3-nitrophenyl)-1,3-thiazol-2-yl]hydrazone is a chemical compound with the molecular formula C16H12N4O2S and a molecular weight of 324.364 g/mol . This compound is part of a class of hydrazones, which are known for their diverse applications in various fields, including medicinal chemistry and material science.
Méthodes De Préparation
The synthesis of Benzaldehyde [4-(3-nitrophenyl)-1,3-thiazol-2-yl]hydrazone typically involves the reaction of benzaldehyde with 4-(3-nitrophenyl)-1,3-thiazol-2-ylhydrazine. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Analyse Des Réactions Chimiques
Benzaldehyde [4-(3-nitrophenyl)-1,3-thiazol-2-yl]hydrazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The nitro group on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Benzaldehyde [4-(3-nitrophenyl)-1,3-thiazol-2-yl]hydrazone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of Benzaldehyde [4-(3-nitrophenyl)-1,3-thiazol-2-yl]hydrazone involves its interaction with various molecular targets. It can form stable complexes with metal ions, which can then interact with biological molecules. The compound’s nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to its biological effects .
Comparaison Avec Des Composés Similaires
Benzaldehyde [4-(3-nitrophenyl)-1,3-thiazol-2-yl]hydrazone can be compared with other similar compounds, such as:
Benzaldehyde (4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl)hydrazone: This compound has a similar structure but with a chromenyl group instead of a nitrophenyl group.
Benzaldehyde (4-(4-methylphenyl)-1,3-thiazol-2-yl)hydrazone: This compound has a methyl group on the phenyl ring instead of a nitro group.
The uniqueness of this compound lies in its specific nitrophenyl substitution, which imparts distinct chemical and biological properties compared to its analogs .
Propriétés
Formule moléculaire |
C16H12N4O2S |
|---|---|
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
N-[(E)-benzylideneamino]-4-(3-nitrophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C16H12N4O2S/c21-20(22)14-8-4-7-13(9-14)15-11-23-16(18-15)19-17-10-12-5-2-1-3-6-12/h1-11H,(H,18,19)/b17-10+ |
Clé InChI |
LTZWJALNVXEPOP-LICLKQGHSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=N/NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C=C1)C=NNC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((E)-{[3-(3,4-dimethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol](/img/structure/B11985129.png)

![2-Naphthalenol, 1-[[(3-bromophenyl)imino]methyl]-](/img/structure/B11985143.png)


![(5E)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11985154.png)

![2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-[(Z)-1-(3-methoxyphenyl)ethylideneamino]acetamide](/img/structure/B11985162.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11985172.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11985174.png)
![N'-[(E)-1-(3-Methoxyphenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11985180.png)
![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide](/img/structure/B11985196.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11985199.png)
![2-[(4-Chlorobenzyl)sulfanyl]-5-[(3-fluorobenzyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B11985210.png)
